![molecular formula C29H23NO5 B8482941 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one](/img/structure/B8482941.png)
6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzopyran core with hydroxy, amino, and dibenzyloxyphenyl substituents. Its structural complexity and functional groups make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The initial step involves the formation of the benzopyran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with a ketone under acidic conditions.
Introduction of Hydroxy and Amino Groups: The hydroxy and amino groups are introduced through selective functionalization reactions. For example, the hydroxy group can be introduced via hydroxylation using reagents like hydrogen peroxide or osmium tetroxide, while the amino group can be introduced through amination reactions using ammonia or amines.
Attachment of Dibenzyloxyphenyl Groups: The dibenzyloxyphenyl groups are attached through etherification reactions. This involves reacting the benzopyran core with benzyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dibenzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. It can be used in assays to investigate its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may involve the inhibition of pro-inflammatory cytokines and enzymes. The compound’s antimicrobial activity could be due to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Comparación Con Compuestos Similares
2-(3,4-Dibenzyloxyphenyl)-3-hydroxy-6-amino-4H-1-benzopyran-4-one can be compared with other similar compounds, such as:
Flavonoids: These compounds also contain a benzopyran core and exhibit similar biological activities, such as antioxidant and anti-inflammatory properties.
Benzimidazoles: These compounds have a similar aromatic structure and are known for their antimicrobial and anticancer activities.
Phenolic Compounds: These compounds contain hydroxy groups attached to aromatic rings and are known for their antioxidant properties.
The uniqueness of 6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C29H23NO5 |
|---|---|
Peso molecular |
465.5 g/mol |
Nombre IUPAC |
6-amino-2-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxychromen-4-one |
InChI |
InChI=1S/C29H23NO5/c30-22-12-14-24-23(16-22)27(31)28(32)29(35-24)21-11-13-25(33-17-19-7-3-1-4-8-19)26(15-21)34-18-20-9-5-2-6-10-20/h1-16,32H,17-18,30H2 |
Clave InChI |
WULOSHKGKJGLTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)O)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


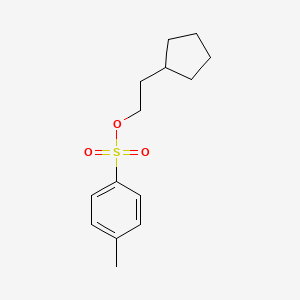
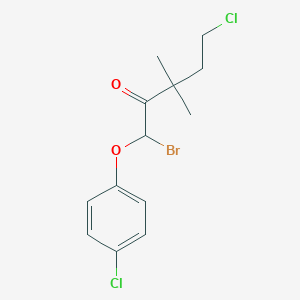
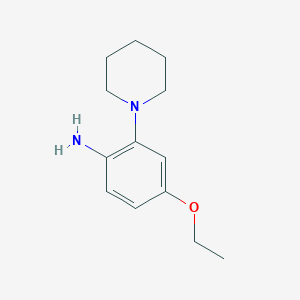

![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-methyl-2-thioxo-4-thiazolidinone](/img/structure/B8482914.png)

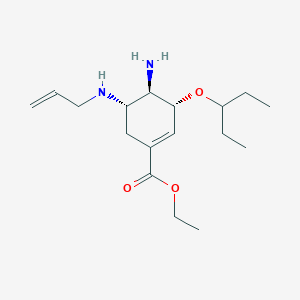
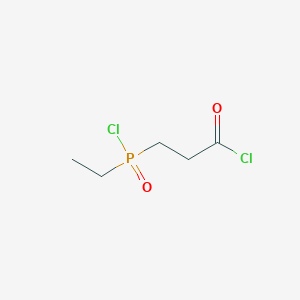
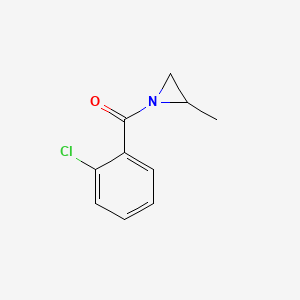
![4,8-Dichloro-7-methoxy-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinoline](/img/structure/B8482943.png)
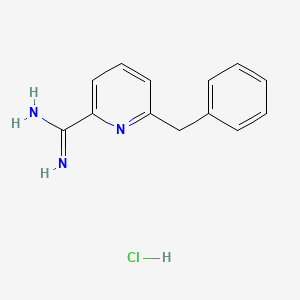
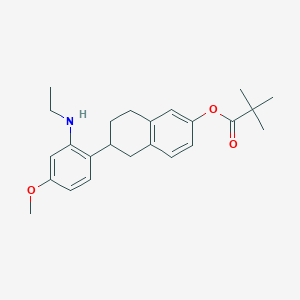
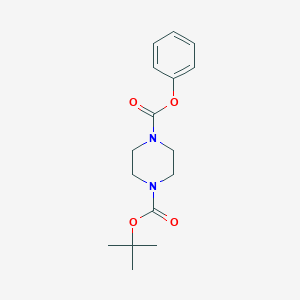
![8-Bromo-5-ethyl-2,3-dihydro-benzo[1,4]dioxin-6-ol](/img/structure/B8482959.png)
